7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Evolution of Triazolo[1,5-a]pyrimidine Research
The triazolo[1,5-a]pyrimidine scaffold was first synthesized in 1909 by Bulow and Haas through cyclization reactions involving aminotriazoles and carbonyl compounds. Early studies focused on its structural characterization, but the discovery of essramycin—a natural triazolopyrimidine antibiotic isolated from Streptomyces species in 2008—catalyzed interest in its biological potential. Essramycin demonstrated broad-spectrum antibacterial activity, validating the scaffold’s relevance in drug discovery. By the mid-20th century, synthetic routes such as the Biginelli-like heterocyclization reaction enabled the production of diverse derivatives, including those with substitutions at positions 5 and 7. These advancements laid the groundwork for exploring structure-activity relationships (SAR), particularly in antimicrobial and anticancer applications.
The scaffold’s versatility stems from its fused heterocyclic system, which combines the electron-deficient pyrimidine ring with the nucleophilic triazole moiety. This duality facilitates interactions with biological targets such as DNA gyrase and dihydrofolate reductase (DHFR), as demonstrated in studies of triazolopyrimidine inhibitors against Escherichia coli and Enterococcus faecium. For example, derivatives bearing hydrophobic substituents at position 5 exhibited enhanced binding to the ATPase domain of DNA gyrase, disrupting bacterial DNA replication.
Significance of Trifluoromethyl Substituents in Heterocyclic Chemistry
The introduction of trifluoromethyl (-CF$$3$$) groups into heterocyclic frameworks has revolutionized medicinal chemistry due to their unique physicochemical properties. The -CF$$3$$ group enhances lipophilicity, metabolic stability, and membrane permeability while minimizing oxidative degradation—a phenomenon termed the fluorine effect. In triazolopyrimidines, trifluoromethylation at position 5 has been shown to improve target selectivity and potency. For instance, 5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine derivatives exhibited 2–4-fold greater inhibitory activity against E. faecium compared to non-fluorinated analogs, attributed to enhanced hydrophobic interactions with bacterial enzymes.
Quantum mechanical studies reveal that the electron-withdrawing nature of -CF$$_3$$ groups polarizes adjacent bonds, increasing the scaffold’s affinity for electron-rich binding pockets. This effect is particularly advantageous in overcoming resistance mechanisms, as seen in derivatives targeting mutant acetohydroxyacid synthase (AHAS) enzymes in herbicide-resistant weeds. Furthermore, the trifluoromethyl group’s steric bulk modulates conformational flexibility, reducing off-target interactions.
Emergence of Hydrazinyl Functionalized Triazolopyrimidines
Hydrazinyl (-NHNH$$_2$$) functionalization at position 7 of the triazolopyrimidine scaffold represents a strategic innovation to enhance hydrogen-bonding capacity and metal-coordination properties. Early synthetic approaches, such as the cyclocondensation of 3-phenyl-1,2,4-triazole-5-amine with chalcones, yielded hydrazine-bridged analogs with improved antimicrobial activity. For example, compound 9n (7-hydrazinyl-5-methyl-triazolo[1,5-a]pyrimidine) demonstrated minimal inhibitory concentrations (MIC) of 16–18 μM against Staphylococcus aureus, comparable to ciprofloxacin.
The hydrazinyl group’s nucleophilicity enables further derivatization, facilitating the synthesis of Schiff bases, hydrazones, and metal complexes. A 2017 study reported that copper(II) complexes of 7-hydrazinyltriazolopyrimidines exhibited 10-fold higher antiparasitic activity against Trypanosoma cruzi than their parent compounds, likely due to redox-active metal centers generating reactive oxygen species. Additionally, hydrazine-derived analogs showed promise as kinase inhibitors, with IC$$_{50}$$ values in the nanomolar range against EGFR and VEGFR-2.
Academic Interest in 7-Hydrazinyl-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine
The integration of both trifluoromethyl and hydrazinyl groups in 7-hydrazinyl-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine creates a synergistic effect, combining metabolic stability with enhanced target engagement. Molecular docking studies predict strong interactions between the -CF$$_3$$ group and hydrophobic residues in bacterial DNA gyrase, while the hydrazinyl moiety forms hydrogen bonds with catalytic aspartate residues. This dual mechanism underlies its potent antibacterial activity, with preliminary MIC values against methicillin-resistant S. aureus (MRSA) reported at <10 μM.
Recent synthetic breakthroughs, such as solvent-free thermal condensation and ultrasound-assisted cyclization, have improved yields of this compound to >75%, enabling large-scale biological evaluations. Researchers are also exploring its applications in materials science, where its planar structure and electron-deficient rings make it a candidate for organic semiconductors.
Table 1: Key Synthetic Methods for 7-Hydrazinyl-5-(trifluoromethyl)-triazolo[1,5-a]pyrimidine
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Biginelli-like cyclization | Aldehydes, β-ketoesters, 5-aminotriazoles | 68–72 | One-pot synthesis, scalability |
| Chalcone cyclocondensation | Chalcones, 3-phenyl-1,2,4-triazole-5-amine | 82 | High regioselectivity |
| Solvent-free fusion | Aminoguanidine sulfate, trifluoromethyl ketones | 75 | Eco-friendly, no byproducts |
| Ultrasound-assisted | Diethyl ethoxymethylenemalonate, hydrazine | 89 | Rapid reaction (<30 min) |
The academic community has prioritized this compound due to its multifunctional design, which addresses limitations of earlier triazolopyrimidines, such as poor solubility and rapid hepatic clearance. Ongoing research aims to optimize its pharmacokinetic profile through prodrug strategies and nanoparticle delivery systems, with the goal of advancing it to preclinical trials.
Properties
IUPAC Name |
[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N6/c7-6(8,9)3-1-4(14-10)15-5(13-3)11-2-12-15/h1-2,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMKBIBDMQIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired triazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted triazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for its potential as an antitumor agent. The trifluoromethyl group enhances its lipophilicity, which can improve bioavailability and efficacy in targeting cancer cells. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing promising results as a potential antimicrobial agent. The hydrazine moiety is often associated with biological activity, which may contribute to the compound's efficacy.
Agricultural Applications
The compound has been explored for its potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests makes it a candidate for developing new agrochemicals that are effective yet environmentally friendly.
Material Science
In material science, this compound can be used to synthesize novel polymers or composite materials. Its unique chemical properties allow for modifications that can enhance material performance in various applications, including electronics and coatings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria and fungi; potential for development into a new class of antibiotics. |
| Study C | Agricultural Uses | Evaluated as a herbicide; exhibited selective toxicity towards common agricultural weeds without harming crops. |
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolo[1,5-a]pyrimidine scaffold allows diverse substitution patterns. Key analogs differ in substituents at positions 5 and 7, influencing physicochemical and biological properties:
Table 1: Substituent Comparison of Selected Triazolo[1,5-a]pyrimidines
Physicochemical Properties
- Melting points: Chloro and phenoxy derivatives exhibit higher melting points (e.g., 146–148°C for 7-chloro-5-phenyl-...) compared to alkoxy analogs (117–119°C for 7-heptyloxy-5-phenyl-...), likely due to stronger intermolecular forces .
- Spectroscopic data :
Biological Activity
7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and a hydrazinyl moiety, suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
- IUPAC Name : 7-hydrazinyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Molecular Formula : C₆H₅F₃N₆
- Molecular Weight : 218.14 g/mol
- CAS Number : 1178366-04-5
- Purity : ≥ 95%
- Physical Form : Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications include anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that compounds with similar triazole structures exhibit antiproliferative effects against cancer cell lines. For instance, a related study on fluorinated triazolo compounds demonstrated significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was associated with compounds that possess similar structural features to this compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been evaluated. Inhibitory activity against certain kinases and enzymes like dihydrofolate reductase (DHFR) was not observed in some related compounds, suggesting that the mechanism of action may involve alternative pathways . This opens avenues for further research into the specific targets of this compound.
Study 1: Synthesis and Evaluation
A study synthesized various derivatives of triazolo compounds and assessed their biological activities. The results indicated that modifications to the triazole ring significantly influenced the antiproliferative properties against selected cancer cell lines . Although specific data on this compound were not detailed in this study, the findings suggest a promising avenue for its evaluation.
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on structure-activity relationships of triazole derivatives, it was found that the presence of trifluoromethyl groups enhanced biological activity compared to non-fluorinated analogs. This suggests that this compound may exhibit enhanced potency due to its trifluoromethyl substituent .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 7-hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions between hydrazine derivatives and pyrimidine precursors. A standard protocol includes:
- Hydrazine cyclization : Reacting 5-(trifluoromethyl)pyrimidine-2,4-dione with hydrazine hydrate in ethanol under reflux (70–80°C) to form the triazole ring .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve yields by stabilizing intermediates, while acidic/basic conditions control regioselectivity .
- Catalysts : Bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) accelerate cyclization. For trifluoromethyl derivatives, fluorinated solvents may enhance reactivity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
- NMR spectroscopy : H and C NMR identify hydrazinyl (–NH–NH₂) and trifluoromethyl (–CF₃) groups. F NMR confirms CF₃ presence .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₆H₆F₃N₆: calc. 249.05) .
- X-ray crystallography : Resolves regiochemistry of triazole-pyrimidine fusion, critical for reactivity studies .
Q. What are the typical chemical reactions involving the hydrazinyl and trifluoromethyl groups?
- Hydrazinyl reactivity :
- Trifluoromethyl stability : Resists nucleophilic substitution but participates in radical reactions (e.g., C–F bond activation under UV light) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed for trifluoromethyl derivatives?
- Computational guidance : DFT calculations predict favorable transition states for CF₃ group orientation during cyclization .
- Directed metalation : Use of Pd catalysts to direct coupling reactions at specific positions, avoiding byproducts .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 minutes vs. 12 hours) .
Q. How do structural modifications (e.g., CF₃ vs. CH₃) impact biological activity?
- Enzyme inhibition : The CF₃ group increases electronegativity, enhancing binding to ATP-binding pockets (e.g., kinase inhibition IC₅₀ reduced by 3-fold vs. methyl analogs) .
- Metabolic stability : Trifluoromethyl groups reduce oxidative metabolism in hepatic microsomal assays, improving pharmacokinetics .
- Comparative studies : Use SAR tables to correlate substituents (e.g., hydrazinyl, CF₃) with activity against specific targets (e.g., EGFR, COX-2) .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Assay standardization : Use identical cell lines (e.g., HepG2) and controls across studies .
- Purity validation : HPLC (>98% purity) and DSC (melting point consistency) exclude batch variability .
- In silico docking : Compare binding modes with X-ray structures of target proteins to validate mechanism .
Q. How can computational methods predict the compound’s reactivity and interactions?
Q. What are the methodological considerations for in vivo studies of this compound?
- Dosing optimization : Pharmacokinetic profiling in rodents (e.g., Cₘₐₓ, t₁/₂) guides dose frequency .
- Metabolite tracking : LC-MS/MS identifies hydrazine-derived metabolites, critical for toxicity assessments .
- Formulation : Use PEGylated nanoparticles to enhance solubility of the hydrophobic CF₃-containing core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
